Alverine citrate

Overview

Description

Alverine citrate is a spasmolytic agent primarily used to treat irritable bowel syndrome (IBS), diverticular disease, and primary dysmenorrhea . Its pharmacological action involves dual mechanisms:

- Smooth Muscle Relaxation: this compound enhances spontaneous smooth muscle activity by inhibiting L-type calcium channel inactivation, increasing calcium influx during action potentials, while suppressing evoked contractions via reduced calcium sensitivity of contractile proteins, akin to Rho kinase inhibitors like Y-27632 .

- Receptor Modulation: It acts as a β3-adrenergic receptor (β3-AR) agonist, serotonin 5-HT1A receptor antagonist, and sphingosine-1-phosphate receptor 1A (SR-1A) inhibitor, contributing to its antinociceptive and spasmolytic effects .

This compound is rapidly metabolized into active metabolites, including 4-hydroxy alverine and N-desethyl alverine, with renal clearance . Its combination with simethicone enhances efficacy in reducing colonic spasms and improving procedural outcomes in colonoscopy .

Preparation Methods

Historical Development of Alverine Citrate Synthesis

Early synthetic routes for this compound relied on multi-step processes involving Grignard reactions, halogenation, and amination. For instance, initial methods used benzyl chloride as a starting material, undergoing Grignard reactions with magnesium in anhydrous ether to form intermediates . These approaches were limited by the toxicity of hydrazine reagents in subsequent Huang-Minlon reductions and the need for molecular distillation to isolate dihydrocinnamylethylamine, a key intermediate .

A significant shift occurred with Mao Xiantong’s 2000 work, which introduced a three-step route using methyl phenyl ketone and ethylamine hydrochloride via Mannich and Huang-Minlon reactions . While this avoided Grignard reagents, it retained high-temperature conditions and environmental hazards. Subsequent patents, such as CN101838205A, attempted to simplify the process by using phenylpropanol and ethylamine solution but faced challenges with low-boiling ethylamine (bp: 16.6°C) and inefficient molecular distillation .

Contemporary Preparation Methods

One-Pot Alkylation Approach

The most advanced method, detailed in patent CN103508898A, employs a one-pot alkylation reaction using 3-phenylhalopropane and ethylamine hydrochloride under alkaline conditions . This approach eliminates the need for hazardous reagents and molecular distillation, significantly improving safety and yield.

Reaction Mechanism:

-

Alkylation :

The reaction proceeds via nucleophilic substitution, where ethylamine displaces the halide group in 3-phenylhalopropane. Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction efficiency by facilitating interfacial interactions .

-

Salt Formation :

Dihydrocinnamylethylamine is reacted with citric acid in ethanol to form this compound:

Experimental Data:

| Example | Halide | Catalyst | Yield (Dihydrocinnamylethylamine) | Yield (this compound) |

|---|---|---|---|---|

| 1 | 3-Phenyl-Br | TBAB | 96% | 66.9% |

| 2 | 3-Phenyl-Cl | TBAB | 88% | 65.9% |

| 3 | 3-Phenyl-Br | None | 76% | 63.2% |

Key Observations :

-

Bromide derivatives (e.g., 3-phenyl-Br) yield higher intermediates than chloride analogs .

-

Phase-transfer catalysts (e.g., TBAB) improve yields by 15–20% compared to uncatalyzed reactions .

Yield and Scalability:

-

The one-pot method achieves an overall yield of 66.9% for this compound, surpassing the 42–48% yields of earlier multi-step routes .

-

Scalability is enhanced by using aqueous sodium hydroxide (35–40%) as a base, which is cost-effective and suitable for industrial reactors .

Optimization and Process Parameters

Alkaline System Selection

The choice of base significantly impacts reaction efficiency:

-

Sodium Hydroxide : Preferred for its high solubility and rapid deprotonation of ethylamine hydrochloride .

-

Potassium Carbonate : Tested in ethanol but resulted in lower yields (42–48%) due to incomplete alkylation .

Solvent and Temperature Effects

-

Solvents : Ethyl acetate and ethanol are optimal for extraction and recrystallization, respectively .

-

Temperature : Maintaining 85–90°C during alkylation ensures complete conversion without side reactions .

Characterization and Quality Control

Spectroscopic Validation

-

H NMR (DMSO) : Peaks at δ 1.11–1.13 (3H, -CH-CH), 2.51–2.66 (8H, -CH- groups), and 7.20–7.30 (10H, aromatic protons) confirm the structure .

-

C NMR : Signals at δ 171.63 and 176.96 verify citrate counterion formation .

Impurity Profiling

Despite advancements, trace impurities like 4-hydroxy alverine glucuronide may form during storage, necessitating HPLC-MS monitoring .

Chemical Reactions Analysis

Types of Reactions: Alverine citrate undergoes various chemical reactions, including:

Substitution Reactions: Involving the replacement of one functional group with another.

Oxidation and Reduction Reactions: Though less common, these reactions can occur under specific conditions.

Common Reagents and Conditions:

Bromination: Uses bromine or bromine-containing compounds.

Alkylation: Utilizes ethylamine in an alkaline medium.

Salification: Involves citric acid to form the citrate salt

Major Products: The primary product of these reactions is this compound, which is used in its final form for medicinal purposes .

Scientific Research Applications

Irritable Bowel Syndrome (IBS)

Alverine citrate is commonly used for managing IBS symptoms. A significant body of research highlights its efficacy:

- Efficacy Studies : In a randomized controlled trial involving 412 patients, the combination of this compound and simeticone demonstrated statistically significant improvements in abdominal pain relief compared to placebo (median Visual Analog Scale score reduced from 50 mm to 40 mm, P = 0.047) .

- Long-term Use : A non-interventional study with 640 IBS patients reported that routine administration of this compound significantly reduced overall symptom severity and improved quality of life over a four-week period .

Diverticulosis

The drug has been approved for use in diverticulosis, where it helps manage symptoms by relaxing the intestinal muscles and reducing discomfort associated with bowel movements .

Comparative Efficacy

A comparative analysis of this compound's effectiveness against other antispasmodics reveals its unique position:

Case Studies

Several key studies illustrate the clinical effectiveness of this compound:

- Study on IBS Patients : A double-blind, randomized controlled trial involving 107 patients indicated that this compound did not significantly outperform placebo in relieving abdominal pain; however, it did show some improvement in symptom management compared to no treatment .

- Combination Therapy : The combination of this compound and simeticone was shown to provide greater symptom relief than either agent alone, highlighting the potential for combination therapies in managing complex gastrointestinal symptoms .

Safety Profile

This compound is generally well-tolerated, with a low incidence of adverse effects reported in clinical trials. Common side effects include mild gastrointestinal disturbances, which are typically transient and resolve upon discontinuation of therapy .

Mechanism of Action

Alverine citrate acts directly on the smooth muscles in the gut and uterus, causing them to relax. This action is mediated through its antagonistic effect on the 5HT1A receptor, which reduces rectal hypersensitivity and prevents muscle spasms. Additionally, this compound inhibits the inactivation of L-type calcium channels, increasing calcium influx during action potentials and enhancing spontaneous muscle contractions while suppressing evoked activity .

Comparison with Similar Compounds

Mechanism of Action

Key Findings :

- This compound uniquely combines calcium channel modulation with serotonergic and β3-AR activity, differentiating it from pure calcium blockers like pinaverium .

- Unlike mebeverine, alverine lacks significant anticholinergic side effects, reducing risks of dry mouth or urinary retention .

Pharmacokinetics and Metabolism

Key Findings :

- This compound’s metabolite 4-hydroxy alverine contributes significantly to its therapeutic effects, unlike pinaverium, which lacks active metabolites .

- Mebeverine’s hepatic metabolism increases drug interaction risks compared to alverine’s renal clearance .

Clinical Efficacy

Irritable Bowel Syndrome (IBS)

- Alverine + Simethicone: Demonstrated 19% faster cecal intubation in colonoscopy and superior symptom relief compared to pinaverium or mebeverine alone .

- Pinaverium Bromide : Effective in pain reduction but less effective in bloating management .

- Hyoscine Butylbromide : Rapid onset but shorter duration, requiring frequent dosing .

Dysmenorrhea

- This compound: Achieved pain reduction comparable to NSAIDs (e.g., lornoxicam) in clinical trials, with p = 0.001 .

- Mefenamic Acid : Higher gastrointestinal side effect incidence than alverine .

Unique Properties of this compound

- BChE Inhibition : this compound inhibits butyrylcholinesterase (BChE) with IC₅₀ < 5 μM, a feature absent in other spasmolytics . This may offer ancillary benefits in neurodegenerative conditions.

- Synergy with Simethicone: Reduces colonic spasticity and gas retention, enhancing procedural outcomes in colonoscopy .

Biological Activity

Alverine citrate is a spasmolytic agent primarily used for the treatment of gastrointestinal disorders, particularly in conditions such as irritable bowel syndrome (IBS) and painful diverticular disease. Its biological activity encompasses various pharmacological effects, including muscle relaxation, anti-inflammatory properties, and modulation of gastrointestinal motility. This article delves into the detailed biological activity of this compound, supported by research findings and case studies.

Spasmolytic Activity

this compound acts as a smooth muscle relaxant by inhibiting calcium influx through L-type calcium channels in the smooth muscle cells. This action reduces muscle contractions, thereby alleviating symptoms associated with gastrointestinal spasms. It is believed to exert its effects through both calcium-dependent and calcium-independent pathways, affecting neuronal excitability within the gastrointestinal tract .

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. In vitro experiments demonstrated that alverine significantly inhibited nitric oxide (NO) production in LPS-activated macrophages, suggesting its potential to modulate inflammatory responses. The compound was shown to suppress the expression of pro-inflammatory cytokines such as TNF-α and COX-2 by inhibiting NF-κB signaling pathways .

2. Pharmacokinetics

This compound undergoes extensive metabolism post-administration, primarily converting to its active metabolite, 4-hydroxy alverine. A pharmacokinetic study indicated that after oral administration, only about 3% of the parent compound remains in circulation, while 94% consists of the active metabolite. This high metabolic conversion underscores the importance of understanding its pharmacokinetic profile for effective therapeutic application .

| Parameter | Value |

|---|---|

| Parent Compound in Circulation | 3% |

| Active Metabolite (4-hydroxy) | 94% |

| Tmax (Time to Peak Concentration) | 1 to 1.5 hours |

3. Clinical Applications

Irritable Bowel Syndrome (IBS)

this compound is frequently prescribed for IBS, where it helps alleviate abdominal pain and discomfort associated with spasms. A clinical trial assessing the efficacy of this compound combined with simeticone reported significant symptom relief in patients suffering from IBS .

Case Study : A study involving patients with IBS-D (diarrhea-predominant IBS) showed that treatment with this compound led to a notable reduction in abdominal pain scores and improvement in overall quality of life compared to baseline measurements .

4. Research Findings

A comprehensive examination of alverine's biological activity reveals several key findings:

- Inhibition of Inflammatory Mediators : Alverine significantly reduced NO production and downregulated iNOS expression in macrophage models, indicating its potential role in managing inflammatory bowel diseases .

- Impact on Gut Motility : Studies demonstrate that alverine effectively reduces hypermotility in animal models mimicking IBS symptoms, providing evidence for its therapeutic use in managing gastrointestinal disorders .

- Safety Profile : The compound has a favorable safety profile with minimal systemic side effects when used at therapeutic doses, making it suitable for long-term management of chronic gastrointestinal conditions .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study Alverine citrate’s effects on smooth muscle?

- Methodological Answer : In vitro smooth muscle preparations, such as isolated bladder or intestinal strips, are standard models. These allow direct measurement of contraction frequency, amplitude, and calcium transients using techniques like force transducers and fluorometric Ca²⁺ imaging. Spontaneous and evoked activities are differentiated using agonists (e.g., acetylcholine) or inhibitors (e.g., Charybdotoxin) .

- Key Considerations : Ensure tissue viability by maintaining physiological conditions (e.g., oxygenated Krebs solution, 37°C) and validate results with control experiments (e.g., vehicle-treated tissues).

Q. What are the primary pharmacological targets of this compound?

- Methodological Answer : this compound acts as a β3-adrenergic receptor (β3-AR) agonist and a serotonin receptor 1A (SR-1A) inhibitor. Target validation involves competitive binding assays using radiolabeled ligands (e.g., [³H]-8-OH-DPAT for SR-1A) and functional assays measuring cAMP levels for β3-AR activity .

- Key Considerations : Cross-validate receptor specificity using knockout models or selective antagonists to rule off-target effects.

Q. Which analytical techniques are standard for quantifying this compound in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS/MS) is preferred. Sample preparation includes protein precipitation (e.g., acetonitrile) and solid-phase extraction to enhance sensitivity .

- Key Considerations : Optimize mobile phase composition (e.g., phosphate buffer:acetonitrile gradients) and validate methods per ICH guidelines for linearity, accuracy, and precision.

Advanced Research Questions

Q. How does this compound modulate L-type calcium channels in smooth muscle cells?

- Methodological Answer : Electrophysiological patch-clamp studies reveal that this compound inhibits L-type Ca²⁺ channel inactivation, prolonging Ca²⁺ influx during action potentials. This is confirmed by reduced decay rates of Ca²⁺ transients in the presence of Bay K 8644 (an L-type channel activator) .

- Key Considerations : Use voltage-clamp protocols to isolate L-type currents and compare with Rho kinase inhibitors (e.g., Y-27632) to differentiate Ca²⁺-sensitization effects.

Q. How can researchers resolve contradictions in reported receptor affinities of this compound (e.g., β3-AR vs. 5-HT1A)?

- Methodological Answer : Perform comparative receptor profiling using in vitro assays under standardized conditions (e.g., identical cell lines, ligand concentrations). For example, use HEK293 cells transfected with β3-AR or 5-HT1A receptors and measure dose-response curves for cAMP (β3-AR) or GTPγS binding (5-HT1A) .

- Key Considerations : Account for species-specific receptor variations and validate findings with in vivo models (e.g., receptor knockout mice).

Q. What methodological considerations are critical for assessing this compound’s environmental impact?

- Methodological Answer : Follow OECD guidelines for Phase I (Predicted Environmental Concentration, PEC) and Phase II (ecotoxicity) assessments. Key steps include:

- Phase I : Calculate PEC using logKow (<4.5 for this compound, indicating low bioaccumulation) .

- Phase II : Conduct Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) tests.

- Key Considerations : Use high-purity standards to avoid matrix interference and include positive controls (e.g., reference toxicants) in ecotoxicity assays.

Q. Data Contradiction and Mechanistic Analysis

Q. How can researchers address conflicting data on this compound’s dual mechanism (enhancing spontaneous activity vs. inhibiting evoked contractions)?

- Methodological Answer : Design experiments to isolate mechanisms using pharmacological tools:

- Spontaneous Activity : Apply Charybdotoxin (a Ca²⁺-activated K⁺ channel blocker) to test dependence on membrane hyperpolarization .

- Evoked Contractions : Use high K⁺ depolarization to bypass receptor-mediated pathways and assess direct Ca²⁺ entry effects.

- Key Considerations : Quantify intracellular Ca²⁺ using fluorescent dyes (e.g., Fura-2) alongside mechanical recordings to correlate Ca²⁺ dynamics with contraction.

Q. Methodological Best Practices

- Reproducibility : Document experimental protocols in line with Beilstein Journal of Organic Chemistry standards, including raw data deposition in supplementary materials .

- Ethical Compliance : Adhere to OECD guidelines for environmental assessments and use institutional animal care protocols for in vivo studies .

- Data Synthesis : Use systematic review frameworks (e.g., Cochrane methods) to integrate heterogeneous data, ensuring bias minimization through multi-source validation .

Properties

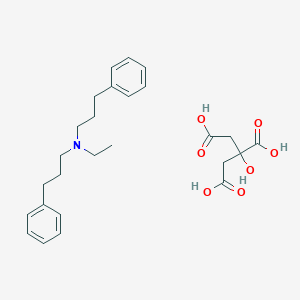

IUPAC Name |

N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N.C6H8O7/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8,11-14H,2,9-10,15-18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHCACJBKCOBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150-59-4 (Parent) | |

| Record name | Alverine citrate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005560598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045562 | |

| Record name | Alverine citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5560-59-8 | |

| Record name | Alverine citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5560-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alverine citrate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005560598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALVERINE CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ALVERINE CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alverine citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alverine dihydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALVERINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JFB58YK1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.